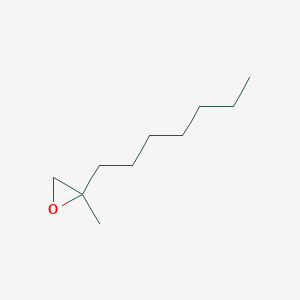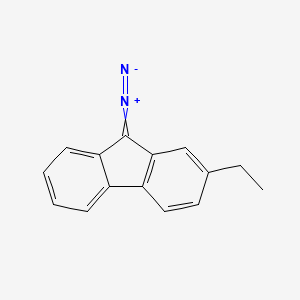![molecular formula C23H31NO B14681497 (E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 39777-06-5](/img/structure/B14681497.png)
(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound with the molecular formula C23H31NO It is characterized by the presence of a methanimine group attached to a phenyl ring substituted with pentyloxy and pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation of 4-pentyloxybenzaldehyde with 4-pentylaniline under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-pentoxyphenyl)-N-(4-pentylphenyl)methanimine
- 4-pentyloxybenzaldehyde
- 4-pentylaniline
Uniqueness
(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to its specific substitution pattern and the presence of both pentyloxy and pentyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
39777-06-5 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-8-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChI Key |
DTVJFUQKENMJGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


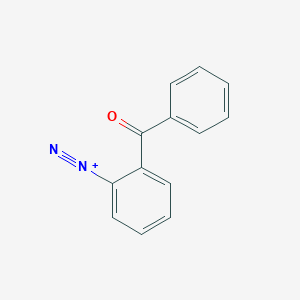
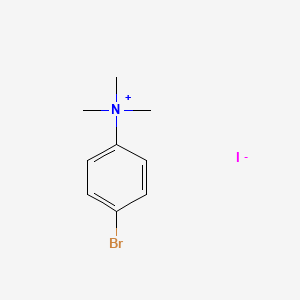



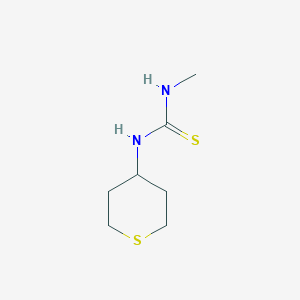
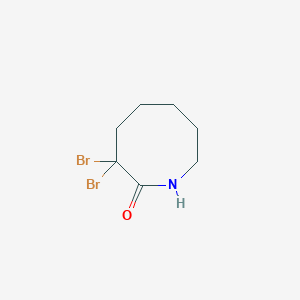
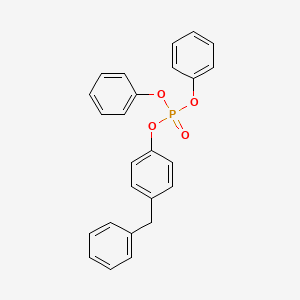
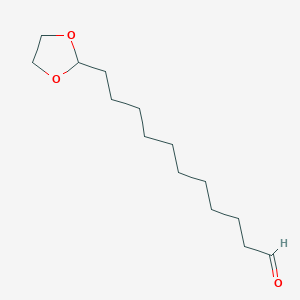
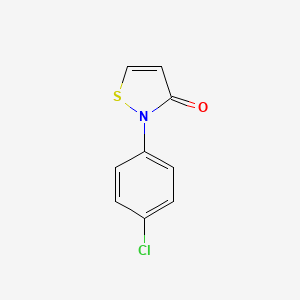
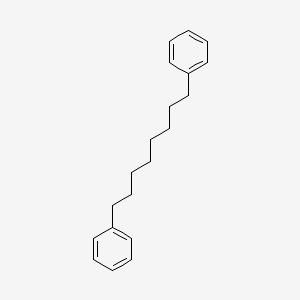
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
